molecular formula C9H10N2O3 B8460271 N-(4-Hydroxy-phenyl)-malonamide

N-(4-Hydroxy-phenyl)-malonamide

Cat. No.: B8460271
M. Wt: 194.19 g/mol
InChI Key: XRADAOIQESVFDF-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-phenyl)-malonamide is a malonamide derivative characterized by a central malonamide core (NH–C(=O)–CH₂–C(=O)–NH) substituted with a 4-hydroxyphenyl group. Malonamides are versatile compounds widely studied for their applications in medicinal chemistry, materials science, and solvent extraction due to their ability to form hydrogen bonds and coordinate with metal ions . The 4-hydroxyphenyl substituent introduces enhanced polarity and hydrogen-bonding capacity, which can improve solubility in polar solvents and influence biological interactions. For example, hydroxyl groups in similar compounds (e.g., N-(4-hydroxyphenyl)maleimide in ) enhance thermal stability and solubility in polymeric matrices , suggesting analogous benefits for this compound.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N'-(4-hydroxyphenyl)propanediamide

InChI

InChI=1S/C9H10N2O3/c10-8(13)5-9(14)11-6-1-3-7(12)4-2-6/h1-4,12H,5H2,(H2,10,13)(H,11,14)

InChI Key

XRADAOIQESVFDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Malonamides are typically synthesized via amidation reactions, with yields varying based on substituent complexity (e.g., 32% for the difluorobiphenyl derivative ).
  • Substituent Effects: Bulky or electron-withdrawing groups (e.g., cyano, halogen) reduce yields but enhance biological activity. Hydroxyl groups (as in the target compound) likely improve solubility but may require protection during synthesis.

Physicochemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy : Malonamides show characteristic C=O stretches at 1650–1680 cm⁻¹ and N–H stretches at 3300–3320 cm⁻¹. The hydroxyl group in the target compound would introduce a broad O–H stretch near 3200–3500 cm⁻¹ .
  • NMR Spectroscopy : Aromatic protons in 4-hydroxyphenyl groups resonate at δ 6.5–7.5 ppm, while malonamide CH₂ protons appear at δ 3.4–3.6 ppm .

Contradictions and Limitations

  • Solubility vs. Bioactivity : While hydroxyl groups improve aqueous solubility, they may reduce bioavailability by limiting membrane permeability compared to halogenated analogs .
  • Synthetic Challenges: Protecting hydroxyl groups during synthesis (e.g., acetylation) is often necessary to prevent side reactions, complicating the synthesis of N-(4-Hydroxy-phenyl)-malonamide relative to non-polar derivatives .

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